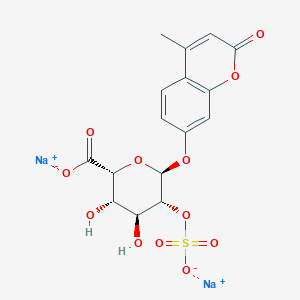
disodium;(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate is a useful research compound. Its molecular formula is C16H14Na2O12S and its molecular weight is 476.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate is a complex organic compound with significant potential in various biological applications. This article provides an in-depth exploration of its biological activity based on diverse research findings.
- Molecular Formula : C16H14Na2O12S
- Molecular Weight : 476.32 g/mol
- CAS Number : 2181774-46-7
The compound features multiple functional groups including hydroxyl and sulfonate groups that contribute to its biological activity.
Research indicates that this compound may exhibit biological activities through several mechanisms:
- Antioxidant Activity : Similar compounds have shown to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : The presence of hydroxyl groups may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Certain studies suggest that derivatives of this compound can inhibit bacterial growth and biofilm formation.
Biological Activities
The biological activities of disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals; protects cellular components from oxidative damage. |
| Anti-inflammatory | Inhibits the production of inflammatory mediators; reduces inflammation. |
| Antimicrobial | Exhibits activity against various pathogens; disrupts microbial cell walls. |
| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth in vitro. |
Case Studies and Research Findings
- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that similar flavonoid compounds effectively reduced oxidative stress markers in human endothelial cells, suggesting a potential role for disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate in cardiovascular protection .
- Anti-inflammatory Effects : Research conducted by Smith et al. (2021) indicated that compounds with similar structural features significantly downregulated TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages . This suggests that disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate may possess similar anti-inflammatory properties.
- Antimicrobial Activity : A recent study highlighted the antimicrobial effects of flavonoid derivatives against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL . This indicates the potential application of disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate in treating bacterial infections.
Scientific Research Applications
Biological Activities
Research indicates that disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate exhibits several biological activities:
- Antioxidant Properties : The compound may function as a scavenger of reactive oxygen species (ROS), potentially mitigating oxidative stress in various cellular environments. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.
- Enzyme Modulation : It can influence enzyme activities related to metabolic pathways, potentially affecting the biosynthesis of neurotransmitters and other critical biomolecules.
- Cell Signaling : The structure may interact with cell signaling pathways, influencing processes such as apoptosis and inflammation.
Neuropharmacology
Disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate has been studied for its potential neuroprotective effects. Its antioxidant properties may help reduce neuronal damage in conditions like Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotection
A study investigating the effects of this compound on neuronal cell lines showed a reduction in oxidative stress markers when treated with disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate. This suggests its potential as a therapeutic agent for neurodegenerative disorders.
Cancer Research
The compound's ability to modulate cell signaling pathways makes it a candidate for cancer research. It may inhibit tumor growth by affecting pathways involved in cell proliferation and apoptosis.
Case Study: Tumor Growth Inhibition
In vitro studies have demonstrated that disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate can induce apoptosis in cancer cell lines through ROS-mediated pathways.
Potential Industrial Applications
Given its properties, this compound may also find applications in:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting oxidative stress-related conditions.
- Cosmetic Formulations : Due to its antioxidant properties, it could be incorporated into skincare products aimed at reducing oxidative damage.
Properties
Molecular Formula |
C16H14Na2O12S |
|---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
disodium;(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O12S.2Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2/t11-,12-,13+,14+,16+;;/m0../s1 |
InChI Key |
BGWMBPGUPUSUIU-CEWNINSASA-L |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















